4-(Isopropylsulfonyl)aniline
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Overview
Description
4-(Isopropylsulfonyl)aniline, also known as 4-(propane-2-sulfonyl)aniline, is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Isopropylsulfonyl)aniline involves a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . The process includes the generation of sulfonyl radicals from bench-stable sulfinates salts and the use of simple aniline derivatives as readily available coupling partners . The reaction conditions involve the use of hydrogen chloride in water for 4 hours under heating .Molecular Structure Analysis
The molecular structure of 4-(Isopropylsulfonyl)aniline consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The monoisotopic mass is 199.066696 Da .Chemical Reactions Analysis
The chemical reactions involving 4-(Isopropylsulfonyl)aniline are primarily sulfonylation reactions. These reactions are mediated by visible light and involve the generation of sulfonyl radicals from bench-stable sulfinates salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .Physical And Chemical Properties Analysis
4-(Isopropylsulfonyl)aniline is a solid substance at room temperature . It has a molecular weight of 199.27 .Scientific Research Applications
Photoisomerization and Photodissociation Studies
4-(Isopropylsulfonyl)aniline, as part of the aniline family, has been explored in studies like the photoisomerization and photodissociation of aniline and its derivatives. For example, research by Tseng et al. (2004) investigated the behavior of aniline under photon excitation, revealing insights into molecular transformations and energy distributions.
Synthesis and Spectroscopic Properties
Another application is in the field of synthesis and spectroscopy. For instance, Kulszewicz-Bajer et al. (2004) developed new synthetic methods involving aniline derivatives and examined their spectroscopic properties. Such research provides a foundation for understanding the chemical properties and potential applications of compounds like 4-(Isopropylsulfonyl)aniline.
Optical and Conductive Properties
The optical and conductive properties of aniline derivatives, including 4-(Isopropylsulfonyl)aniline, are a significant area of study. Research by Shahab et al. (2017) focused on the properties of 4-(phenyldiazenyl)aniline, exploring aspects like polarization, excited states, and anisotropy of thermal and electrical conductivity, which are relevant to materials science and electronics.
Corrosion Inhibition
4-(Isopropylsulfonyl)aniline derivatives have been studied for their corrosion inhibition properties. Daoud et al. (2014) examined the efficiency of similar compounds in inhibiting the corrosion of metals, which has implications in material preservation and industrial applications.
Sensor Development
Compounds similar to 4-(Isopropylsulfonyl)aniline have been utilized in sensor technology. For example, Shoji and Freund (2001) investigated the use of poly(aniline) in developing sensors, indicating the potential of aniline derivatives in creating responsive and adaptive sensing devices.
Safety And Hazards
4-(Isopropylsulfonyl)aniline is a combustible liquid. It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer. It can cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions for the study and application of 4-(Isopropylsulfonyl)aniline could involve further exploration of its synthesis methods and its potential applications in the pharmaceutical industry . The development of new methods that enable access to complex, highly functionalized aryl-sulfones, that employ mild conditions, have wide functional group tolerance, and which are broad in scope, could be a potential area of research .
properties
IUPAC Name |
4-propan-2-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHIFAYUBGSXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylsulfonyl)aniline |
Citations
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